2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene
Overview
Description
2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of nitro, trichloromethoxy, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene typically involves the nitration of a suitable precursor, followed by the introduction of trichloromethoxy and trifluoromethyl groups. One common method involves the nitration of 1-(trichloromethoxy)-3-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or distillation to obtain the desired product in high purity. The specific conditions and reagents used can vary depending on the scale and desired yield.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trichloromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Amino-1-(trichloromethoxy)-3-(trifluoromethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, potentially including nitroso or nitrosonium compounds.
Scientific Research Applications
2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activity and as a building block for drug development.
Industrial Chemistry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene depends on the specific application and reaction it is involved in. Generally, the nitro group can participate in electron-withdrawing effects, influencing the reactivity of the benzene ring. The trichloromethoxy and trifluoromethyl groups can also affect the compound’s chemical behavior through steric and electronic effects.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene: Similar structure but with different substituent positions.
4-(Bromomethyl)-2-nitro-1-(trifluoromethyl)benzene: Contains a bromomethyl group instead of trichloromethoxy.
Uniqueness
2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene is unique due to the specific combination of nitro, trichloromethoxy, and trifluoromethyl groups, which confer distinct chemical properties and reactivity patterns compared to other similar compounds.
Properties
IUPAC Name |
2-nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F3NO3/c9-8(10,11)18-5-3-1-2-4(7(12,13)14)6(5)15(16)17/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELZCYGVXRRJLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(Cl)(Cl)Cl)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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